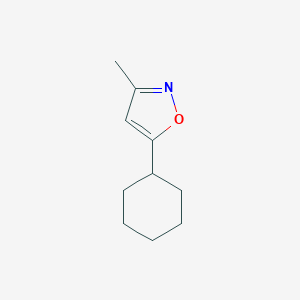

5-Cyclohexyl-3-methyl-1,2-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

109831-65-4 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

5-cyclohexyl-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C10H15NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |

InChI Key |

ZVQJNYCFSXQQLS-UHFFFAOYSA-N |

SMILES |

CC1=NOC(=C1)C2CCCCC2 |

Canonical SMILES |

CC1=NOC(=C1)C2CCCCC2 |

Synonyms |

Isoxazole, 5-cyclohexyl-3-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Oxazole Scaffolds and Cyclohexyl Substituted Derivatives

Historical and Modern Approaches to 1,2-Oxazole Ring Formation

The construction of the 1,2-oxazole ring has been a subject of extensive research, leading to the development of a diverse array of synthetic strategies. These methods can be broadly categorized into several key approaches, each with its own set of advantages and limitations.

Cycloaddition Reactions in 1,2-Oxazole Synthesis

One of the most fundamental and widely employed methods for the synthesis of 1,2-oxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. mdpi.comyoutube.com This reaction provides a direct and atom-economical route to the isoxazole (B147169) core. Nitrile oxides, which are typically generated in situ from the corresponding aldoximes or hydroximoyl halides, react with alkynes in a concerted [3+2] cycloaddition manner to yield the desired 3,5-disubstituted isoxazoles with high regioselectivity. rsc.org

The regiochemical outcome of the cycloaddition is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne. Generally, the reaction of a terminal alkyne with a nitrile oxide leads to the 3,5-disubstituted isoxazole. The versatility of this method is enhanced by the wide range of functional groups tolerated in both the nitrile oxide and alkyne components. rsc.org

| Catalyst/Reagent | Dipolarophile | Dipole | Product | Yield | Reference |

| Hypervalent Iodine | Terminal Alkynes | Aldoximes | 3,5-Disubstituted Isoxazoles | High | rsc.org |

| Ruthenium(II) chloride | 1-Haloalkynes | Nitrile Oxides | 4-Haloisoxazoles | - | nih.gov |

| Base (thermal) | Aryl Alkynes | Nitrile Oxides | 3,5-Diaryl-substituted Isoxazoles | Favored | nih.gov |

Annulation Procedures for Oxazole (B20620) Ring Construction

Annulation, the formation of a ring onto a pre-existing molecule, represents another important strategy for constructing the 1,2-oxazole scaffold. A prominent example involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. rsc.org This condensation reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to afford the 1,2-oxazole ring. The regioselectivity of this reaction is dependent on the substitution pattern of the starting dicarbonyl compound.

One-Pot Synthetic Strategies for Substituted Oxazoles

In recent years, one-pot synthetic strategies have gained significant traction due to their efficiency, reduced waste generation, and operational simplicity. thieme-connect.dersc.org Several one-pot methods for the synthesis of substituted oxazoles have been developed, often combining multiple reaction steps in a single vessel without the need for isolation of intermediates. These strategies can involve tandem reactions such as amidation-coupling-cycloisomerization sequences or multi-component reactions where three or more starting materials are combined to form the final product in a single operation. thieme-connect.de For instance, 3,5-disubstituted isoxazoles can be synthesized in a one-pot, three-step procedure from aldehydes and alkynes. core.ac.uk

| Strategy | Starting Materials | Key Features | Reference |

| Amidation-Coupling-Cycloisomerization | Propargyl amine, Acid chlorides | Concise approach to 5-ethanone-derived oxazoles | thieme-connect.de |

| Three-component reaction | Aldehydes, Alkynes, Hydroxylamine | Metal-free protocol, use of deep eutectic solvents | core.ac.uk |

| I2-mediated oxidative N-S bond formation | Nitriles, Thioamides | Synthesis of unsymmetrically disubstituted 1,2,4-thiadiazoles (related heterocycle) | rsc.org |

Targeted Synthesis of 5-Cyclohexyl-3-methyl-1,2-oxazole and Analogues

The synthesis of the specific target molecule, this compound, can be approached using the general methodologies described above, with careful selection of appropriate precursors.

Condensation Reactions Utilizing Cyclohexyl Precursors

A direct and classical approach to the synthesis of this compound involves the condensation of a cyclohexyl-substituted β-diketone with hydroxylamine. The required precursor, 1-cyclohexylbutane-1,3-dione, can be reacted with hydroxylamine hydrochloride to yield the target isoxazole. The reaction proceeds via the formation of an intermediate oxime, followed by cyclization and dehydration. The regioselectivity of this reaction generally favors the formation of the 5-cyclohexyl-3-methyl isomer due to the differential reactivity of the two carbonyl groups in the β-diketone.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Substituted Dibenzoylmethanes | Hydroxylamine hydrochloride | Varies | 3-Aryl-5-phenylisoxazoles and/or 5-Aryl-3-phenylisoxazoles | rsc.org |

| 1,3-Dialkynes | Hydroxylamine | DMSO, mild conditions | 3,5-Disubstituted isoxazoles | nih.govresearchgate.net |

| Terminal Alkynes, Aldehydes | Hydrazines, Hydroxylamine | n-BuLi, I2 | 3,5-Disubstituted pyrazoles or isoxazoles | acs.org |

Palladium-Catalyzed Approaches to Cyclohexyl-Substituted Oxazoles

Modern synthetic methodologies, particularly those involving palladium catalysis, offer alternative routes to substituted oxazoles. While specific examples for the direct synthesis of this compound via palladium catalysis are not extensively reported, general palladium-catalyzed C-H activation and cross-coupling strategies can be conceptually applied. rsc.orgdeepdyve.com

For instance, a pre-formed oxazole ring could be functionalized at the 5-position with a cyclohexyl group via a palladium-catalyzed cross-coupling reaction. This would involve a 5-halo-3-methyl-1,2-oxazole as a substrate and a cyclohexyl-organometallic reagent (e.g., cyclohexylzinc chloride or cyclohexylboronic acid). Another approach could involve the palladium-catalyzed C-H arylation of a 3-methyloxazole with a cyclohexyl halide, although regioselectivity at the C5 position can be challenging to control. nih.govpreprints.org These methods, while powerful, often require careful optimization of ligands, bases, and reaction conditions to achieve the desired outcome.

| Catalyst System | Substrates | Key Transformation | Product | Reference |

| Pd(OAc)2 / Ligand | α-Chloroacetanilides | Intramolecular C-H Functionalization | Oxindoles (related heterocycle) | - |

| Pd(OAc)2 / Benzoic Acid | Azoles, Aryl Bromides | Direct C-5 Arylation | 5-Arylated Azoles | nih.govpreprints.org |

| Pd-catalyst | (Benzo)oxazoles, Aryltrimethylammonium Triflates | C-H/C-N Cleavage | 2-Aryl(benzo)oxazoles | deepdyve.com |

| Pd-catalyst | Arenes, Nitriles | C-H Activation/Cascade Reaction | 2,4,5-Trisubstituted Oxazoles | rsc.org |

Multi-Step Reaction Schemes for Complex 1,2-Oxazole Derivatives

The synthesis of complex 1,2-oxazole derivatives, such as those with cyclohexyl substitutions, often necessitates multi-step reaction sequences. A common strategy involves the initial formation of a β-keto ester, which is then converted to a β-enamino ketoester. nih.gov Subsequent reaction with hydroxylamine leads to the formation of the 1,2-oxazole ring. nih.gov This multi-step approach allows for the introduction of various substituents at different positions of the oxazole core, enabling the synthesis of structurally complex molecules.

For instance, the synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates begins with the preparation of β-keto esters from N-Boc-protected cyclic amino acids. nih.gov These intermediates are then reacted with N,N-dimethylformamide dimethylacetal to yield β-enamino ketoesters, which upon treatment with hydroxylamine hydrochloride, cyclize to form the desired 1,2-oxazole derivatives. nih.gov The mechanism of this final cyclization step can proceed through two potential pathways, leading to the formation of isomeric 1,2-oxazoles. nih.gov

Another versatile multi-step approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov This reaction proceeds via a [3+2] cycloaddition to form a 5-substituted oxazole. nih.gov This method has been widely employed in the synthesis of various complex oxazole-containing molecules, including those with heterocyclic substituents. nih.gov The flexibility of the van Leusen reaction allows for the construction of intricate molecular architectures by varying the aldehyde and isocyanide starting materials. nih.gov

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

The efficiency and yield of 1,2-oxazole synthesis are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalyst, ligand, solvent, and temperature.

Catalyst Screening and Ligand Effects

In palladium-catalyzed reactions for the synthesis of oxazole derivatives, the choice of catalyst and ligand is critical. For example, in the intramolecular direct heteroarylation of oxazole-tethered β-naphthols, a screening of palladium catalysts and phosphine (B1218219) ligands revealed that the combination of Pd(OAc)₂ as a precatalyst and PCy₃·HBF₄ as a ligand provided superior results. researchgate.net Increasing the catalyst loading from 5 mol% to 10 mol% was found to increase the yield of the desired product from 61% to 83% and significantly reduce the reaction time. researchgate.net

The selection of the appropriate ligand can also influence the regioselectivity of the reaction. In the direct arylation of oxazoles, task-specific phosphine ligands have been developed to achieve high regioselectivity for either C-2 or C-5 arylation. organic-chemistry.org The choice of a specific ligand, in conjunction with the solvent, can direct the reaction towards the desired isomer. organic-chemistry.org

| Catalyst System Component | Role | Example | Finding | Reference |

| Precatalyst | Source of active catalytic species | Pd(OAc)₂ | Increased loading from 5 to 10 mol% improved yield and reduced reaction time. | researchgate.net |

| Ligand | Modifies catalyst activity and selectivity | PCy₃·HBF₄ | Superior results compared to other screened ligands in a specific heteroarylation. | researchgate.net |

| Ligand | Directs regioselectivity | Task-specific phosphine ligands | Enables selective C-2 or C-5 arylation of oxazoles depending on the ligand structure. | organic-chemistry.org |

Solvent Selection and Temperature Regimen

The choice of solvent and the temperature at which a reaction is conducted are crucial parameters that can significantly impact the outcome of a synthesis. In the palladium-catalyzed direct arylation of oxazoles, the polarity of the solvent has been shown to be a determining factor for regioselectivity. organic-chemistry.org C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Temperature also plays a vital role. In the synthesis of 2,4-disubstituted oxazoles, increasing the reaction temperature from 25°C to 80°C resulted in an improved yield of the desired product. ijpsonline.com Similarly, in the intramolecular direct heteroarylation mentioned earlier, the reaction was conducted at 130°C to achieve the desired transformation. researchgate.net

| Parameter | Influence | Example | Observation | Reference |

| Solvent Polarity | Regioselectivity | Direct arylation of oxazoles | Polar solvents favor C-5 arylation; nonpolar solvents favor C-2 arylation. | organic-chemistry.org |

| Temperature | Reaction Yield | Synthesis of 2,4-disubstituted oxazoles | Increasing temperature from 25°C to 80°C improved product yield. | ijpsonline.com |

| Temperature | Reaction Rate & Yield | Intramolecular heteroarylation | A high temperature of 130°C was employed for efficient reaction. | researchgate.net |

Purification and Isolation Techniques for Oxazole Compounds

The purification and isolation of the target oxazole compound from the reaction mixture are essential final steps to obtain a product of high purity. Common techniques employed for the purification of oxazole derivatives include column chromatography, distillation, and recrystallization. acs.orggoogle.com

For many oxazole syntheses, the crude product is purified by column chromatography on silica (B1680970) gel using a mixture of solvents like n-hexane and ethyl acetate (B1210297) as the eluent. acs.org This technique is effective for separating the desired product from unreacted starting materials, by-products, and catalysts. acs.org

Distillation is another method used for the purification of oxazolines, which are precursors to some oxazoles. google.com For instance, residual water and color-causing impurities can be removed from 2-oxazolines by treating them with a dialkyl hydrogen phosphite (B83602) or a halosilane compound followed by distillation. google.com This process can significantly reduce the water content, which is crucial for subsequent reactions like polymerization where water can act as a chain terminator. google.com

In some cases, the use of polymer-supported reagents can simplify the purification process. For example, a polymer-supported Tosmic reagent has been developed for the synthesis of oxazoles, where the by-products can be removed by simple filtration, yielding oxazoles in good purity without the need for extensive chromatography. nih.gov

| Purification Technique | Application | Details | Reference |

| Column Chromatography | General purification of oxazole derivatives | Separation on silica gel using solvent gradients (e.g., n-hexane/EtOAc). | acs.org |

| Distillation | Purification of 2-oxazolines | Treatment with drying agents followed by distillation to remove water and impurities. | google.com |

| Filtration (with supported reagents) | Simplified workup | Use of polymer-supported reagents allows for easy removal of by-products by filtration. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1,2 Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H or ¹³C NMR spectral data for 5-Cyclohexyl-3-methyl-1,2-oxazole has been found in the searched literature. Therefore, a detailed analysis of its proton and carbon chemical shifts, or a discussion of its structure using two-dimensional NMR techniques, cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data, including the molecular weight confirmation and fragmentation pattern for this compound, is not available in the reviewed sources.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound, which would allow for the identification of its characteristic functional group vibrations, could not be located.

X-ray Crystallography for Solid-State Structure and Stereochemistry

There is no published X-ray crystallographic data for this compound. As a result, a definitive analysis of its solid-state structure, bond lengths, bond angles, and stereochemistry is not possible.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental validation of a compound's empirical formula by determining the mass percentages of its constituent elements. For the heterocyclic compound this compound, this analysis is crucial to confirm the successful synthesis and purity of the molecule. The theoretical elemental composition is calculated based on its molecular formula, C₁₀H₁₅NO.

Below is a data table outlining the theoretical elemental composition of this compound. In a typical research setting, these calculated values would be compared against experimentally determined values, often obtained using a CHN analyzer. A close correlation between the "calculated" and "found" values, generally within a ±0.4% margin, is considered a confirmation of the compound's empirical formula and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 72.68% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 9.15% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.48% |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.69% |

Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol

In the broader context of 1,2-oxazole derivatives, elemental analysis is a standard and indispensable characterization method reported in synthetic chemistry literature. For instance, studies on various substituted 1,2-oxazoles consistently include elemental analysis data to substantiate the structures of the newly formed compounds alongside spectroscopic evidence from NMR, IR, and mass spectrometry. This analytical technique provides the foundational evidence of a molecule's atomic composition, underpinning all other structural elucidation efforts.

Computational Chemistry and Theoretical Investigations of 1,2 Oxazole Structures

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, QM methods can elucidate electron distribution, orbital energies, and reactivity patterns.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It is employed to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and reactivity.

While specific DFT studies detailing the molecular orbitals of 5-Cyclohexyl-3-methyl-1,2-oxazole are not extensively published, the principles are well-established. For related heterocyclic compounds, QM-derived descriptors, which provide detailed information on molecular electronic properties and reaction energetics, are valuable for building predictive machine learning models. chemrxiv.org These calculations can also predict properties like the collision cross section (CCS), which relates to the molecule's shape and energetics in the gas phase. For the related compound 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid, predicted CCS values have been calculated for various adducts, offering insight into its ion mobility. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 210.11248 | 145.8 |

| [M+Na]⁺ | 232.09442 | 151.9 |

| [M-H]⁻ | 208.09792 | 150.2 |

| [M+NH₄]⁺ | 227.13902 | 162.8 |

| [M+K]⁺ | 248.06836 | 150.9 |

This data, calculated using CCSbase, illustrates the application of computational methods to predict physicochemical properties.

The three-dimensional structure of this compound is significantly influenced by the conformational preferences of the cyclohexyl group. To minimize steric strain, the cyclohexyl ring predominantly adopts a stable chair conformation. vulcanchem.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. researchgate.net This method is instrumental in drug design for hypothesizing the mechanism of action of bioactive compounds. nih.gov

For classes of compounds including oxazole (B20620) derivatives, docking simulations have been successfully used to model interactions within the active sites of protein targets. nih.govnih.gov For instance, studies on 1,3-oxazole derivatives as potential anticancer agents involved docking them into the colchicine (B1669291) binding site of tubulin, revealing favorable interactions and reasonable docking scores. nih.gov Similarly, 3D-QSAR studies on 1,2,4-oxadiazole (B8745197) derivatives, which share a heterocyclic core, used docking to analyze the binding form of inhibitors in the active site of the bacterial enzyme Sortase A. nih.govnih.gov

For this compound, a docking study would involve placing the molecule into a target binding site. The simulation would likely show the hydrophobic cyclohexyl group engaging in van der Waals or hydrophobic interactions with nonpolar amino acid residues, while the polar 1,2-oxazole ring, with its oxygen and nitrogen atoms, could act as a hydrogen bond acceptor, interacting with polar residues in the active site. nih.govtandfonline.comsemanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior, conformational flexibility, and stability of molecules and their complexes.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling approaches that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. mdpi.com These methods are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govnih.gov

The fundamental principle is that the structural features of a molecule, encoded by numerical values known as molecular descriptors, determine its activity. By building a statistical model based on a training set of compounds with known activities, it becomes possible to predict the activity of new, untested molecules. biorxiv.org Numerous QSAR studies have been conducted on various oxazole and oxadiazole derivatives to develop models for predicting activities such as anticancer, anti-inflammatory, and antibacterial effects. nih.govnih.govnih.govnih.gov

The development of a robust QSAR model begins with the calculation of molecular descriptors for a series of compounds. biorxiv.org These descriptors quantify various aspects of the molecular structure. They can be broadly categorized as follows:

Table 2: Types of Molecular Descriptors Used in QSAR/QSPR Modeling

| Descriptor Type | Description | Examples |

| Topological | Based on the 2D representation of the molecule, describing atomic connectivity. | Molecular weight, connectivity indices, topological volume/length. mdpi.com |

| Physicochemical | Describe properties like lipophilicity and electronic effects. | LogP (lipophilicity), molar refractivity. mdpi.com |

| Quantum Mechanical (QM) | Derived from quantum chemistry calculations, describing electronic properties. chemrxiv.org | HOMO/LUMO energies, partial charges, dipole moment. chemrxiv.org |

| Substructural | Count the occurrences of specific chemical fragments or functional groups. | Number of hydrogen bond donors/acceptors, counts of specific atom neighborhoods (MNA descriptors). mdpi.com |

Once descriptors are calculated, machine learning or statistical methods are used to build the predictive model. Techniques such as Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Support Vector Machines are commonly employed. nih.govbiorxiv.org

The predictive power of the resulting model is assessed through rigorous validation. nih.gov This typically involves splitting the data into a training set (to build the model) and a test set (to evaluate its performance on external data). nih.gov Key statistical metrics used for validation include the coefficient of determination (R²) for the training set and the predictive R² (q²) for the test set, obtained through cross-validation. researchgate.netnih.gov A high-quality QSAR model with strong predictive ability can then be used to screen virtual libraries of compounds or to guide the design of new oxazole derivatives with enhanced activity. mdpi.com

Correlation of Structural Features with Biological Activities

The biological activity of 1,2-oxazole derivatives is intricately linked to their structural characteristics. Computational chemistry and theoretical investigations have been instrumental in elucidating these structure-activity relationships (SAR), providing insights into how modifications of the 1,2-oxazole scaffold influence its interaction with biological targets. For the specific compound, This compound , the nature and positioning of the cyclohexyl and methyl groups on the oxazole ring are critical determinants of its potential biological effects.

Research into 1,2-oxazole and its analogs has revealed that the five-membered heterocyclic ring, containing both nitrogen and oxygen, serves as a crucial pharmacophore that can engage with various enzymes and receptors through non-covalent interactions. researchgate.net The substituents at the C3 and C5 positions of the oxazole ring play a pivotal role in modulating the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its biological activity.

Quantitative structure-activity relationship (QSAR) studies on various 1,2-oxazole derivatives have provided predictive models for their biological activities. researchgate.net These models often highlight the importance of specific molecular descriptors, such as steric, electronic, and hydrophobic parameters, in governing the compound's efficacy.

Detailed Research Findings:

Studies on different series of 1,2-oxazole derivatives have consistently demonstrated that the nature of the substituents at the C3 and C5 positions significantly impacts their biological profiles. For instance, in the context of antibacterial activity, the presence of a hydrogen bond donor on a substituent ring has been shown to be important, while hydrogen bond acceptors are considered unfavorable. researchgate.net

Computational analyses, such as molecular docking simulations, have been employed to visualize and understand the binding modes of 1,2-oxazole derivatives with their target proteins. These studies often reveal that specific substituents on the oxazole ring are responsible for key interactions, such as hydrogen bonding or hydrophobic interactions, with the active site of the enzyme or receptor.

The following table summarizes findings from computational and SAR studies on related 1,2-oxazole derivatives, which can provide insights into the potential activities of this compound.

| Study Focus | Key Structural Features Investigated | Correlated Biological Activity | Research Finding Summary | Reference |

| Antibacterial Activity of 1,2-Oxazole Derivatives | Substituents on the oxazole ring | Antibacterial | The presence of a hydrogen bond donor on a substituent ring is important for activity. | researchgate.net |

| Anti-inflammatory Activity of Isoxazole (B147169) Derivatives | Substituents on the isoxazole ring | Anti-inflammatory | A strong correlation was found between predicted and observed anti-inflammatory activity using a QSAR model. | researchgate.net |

| Farnesoid X Receptor (FXR) Agonists | Substituents at R2 and R3 positions of isoxazole derivatives | FXR Agonism | Hydrophobicity at the R2 group and an electronegative group at the R3 position are crucial for agonistic activity. | mdpi.com |

Preclinical Biological Activity of 5 Cyclohexyl 3 Methyl 1,2 Oxazole Derivatives: in Vitro Mechanistic Studies

In Vitro Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

A novel class of tricyclic compounds, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] mdpi.comnih.govoxazoles, which feature a 1,2-oxazole ring fused with a cycloheptyl system, has demonstrated potent anti-proliferative activity. nih.govacs.org These derivatives were assessed against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines, showing significant growth inhibitory effects with GI₅₀ values (the concentration causing 50% growth inhibition) reaching the nanomolar range. acs.orgaacrjournals.org

Several compounds from this series exhibited potent activity, with mean graph midpoints of 0.08–0.41 µM across the entire NCI-60 panel. nih.govnih.gov The anti-proliferative effects were particularly notable against cell lines derived from melanoma, prostate cancer, and kidney cancer. aacrjournals.org For instance, certain derivatives showed GI₅₀ values as low as 19 nM in the MDA-MB-435 melanoma cells, 46 nM in the DU-145 prostate cancer cells, and 20 nM in the A498 renal cancer cells. aacrjournals.org Further testing against a panel of lymphoma cell lines also revealed potent growth inhibitory effects, with IC₅₀ values below 500 nM. nih.govnih.gov

Table 1: Anti-proliferative Activity of Selected Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] mdpi.comnih.govoxazole (B20620) Derivatives in NCI-60 Cell Line Screen

| Compound | Mean Graph Midpoint (MG_MID, µM) | Most Sensitive Cell Lines | GI₅₀ (µM) |

|---|---|---|---|

| 66 | 0.08 | Melanoma, Prostate, Renal | 0.02 - 0.09 |

| 62 | 0.24 | Leukemia, Melanoma | 0.12 - 0.28 |

| 63 | 0.25 | Leukemia, Melanoma | 0.14 - 0.30 |

| 67 | 0.29 | Leukemia, Melanoma, Renal | 0.08 - 0.35 |

| 75 | 0.41 | Leukemia, Melanoma | 0.20 - 0.55 |

Data sourced from studies on pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] mdpi.comnih.govoxazoles. nih.govacs.org

Mechanisms of Action: Inhibition of Tubulin Polymerization

The primary mechanism underlying the anti-proliferative activity of these pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] mdpi.comnih.govoxazole derivatives is their ability to interfere with microtubule dynamics. nih.govresearchgate.net Microtubules are essential for cell division, and their disruption leads to cell death, making them a key target in cancer therapy. nih.gov These isoxazole (B147169) derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization. nih.govaacrjournals.org

Studies have shown that the most active compounds in this class inhibit tubulin polymerization with IC₅₀ values in the low micromolar range, typically between 1.9 and 8.2 µM. nih.govaacrjournals.orgnih.gov The mechanism involves binding to the colchicine (B1669291) site on tubulin, which prevents the assembly of microtubules and disrupts the formation of the mitotic spindle. nih.govacs.orgnih.gov This antimitotic activity positions these mdpi.comnih.govoxazole derivatives as promising candidates for cancer treatment, acting similarly to other tubulin-binding agents like combretastatin (B1194345) A-4. aacrjournals.orgresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation

The inhibition of tubulin polymerization by these isoxazole derivatives triggers a cascade of cellular events, culminating in programmed cell death, or apoptosis. nih.gov The disruption of the mitotic spindle leads to cell cycle arrest, specifically in the G2/M phase. aacrjournals.orgnih.gov This arrest prevents cancer cells from completing mitosis and proliferating.

Following the G2/M arrest, the cells initiate apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This process is characterized by several key events, including the depolarization of the mitochondrial membrane, the generation of reactive oxygen species (ROS), and the cleavage and activation of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and apoptosis. nih.govaacrjournals.orgnih.gov The activation of this apoptotic pathway is a direct consequence of the mitotic arrest caused by the compounds. aacrjournals.org

Antimicrobial Activity against Bacterial and Fungal Pathogens

Isoxazole derivatives have been widely investigated for their potential to combat microbial infections. researchgate.netresearchgate.net The isoxazole scaffold is present in several clinically used antibiotics, highlighting its importance in the development of new anti-infective agents. nih.gov Research has demonstrated that synthetic isoxazole derivatives possess a broad spectrum of activity against both bacterial and fungal pathogens. researchgate.nettandfonline.com

One derivative, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9), which contains a cyclohexylamino group, has shown particularly noteworthy antimicrobial effects. nih.govresearchgate.net This compound demonstrated significant activity, especially against the Gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.net

Evaluation of Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of isoxazole derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov Studies have reported MIC values for various isoxazole derivatives against a range of clinically relevant pathogens.

For example, the derivative PUB9 exhibited a remarkably low MIC against S. aureus, over 1000 times lower than other related compounds tested. nih.govresearchgate.net Other series, such as thiazolyl-isoxazole hybrids, have also shown good antibacterial activity against Escherichia coli and excellent antifungal activity against Candida albicans, with MIC values in the range of 7.8–31.25 µg/mL. tandfonline.com

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Isoxazole Derivatives

| Derivative Class | Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |

|---|---|---|---|---|---|

| Cyclohexylamino Isoxazole | PUB9 | <0.125 | >250 | 125 | >250 |

| Thiazolyl-Isoxazole Hybrids | 9a, 9b, 9d, 9e, 9i, 9q, 9r, 9s, 9t | - | 7.8 - 15.62 | - | - |

| Multiple (9c-e, 9g-j, etc.) | - | - | - | 7.8 - 31.25 |

Data compiled from studies on various isoxazole derivatives. tandfonline.comnih.govresearchgate.net

Impact on Biofilm Formation

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to conventional antibiotics. nih.gov The ability to inhibit or disperse these biofilms is a critical strategy in combating chronic infections. nih.gov Several isoxazole derivatives have demonstrated significant anti-biofilm activity.

The cyclohexylamino-containing derivative PUB9 was found to reduce biofilm formation by over 90% in S. aureus, Pseudomonas aeruginosa, and C. albicans. nih.govresearchgate.netmdpi.com Another study on isoxazoline/isoxazole-linked sulfonamides showed that two derivatives were capable of destabilizing a mature P. aeruginosa biofilm by approximately 50% within 24 hours. nih.gov These findings suggest that isoxazole derivatives can not only inhibit the growth of planktonic cells but also interfere with the more resilient biofilm communities. nih.govnih.gov

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

The isoxazole ring is a key component in compounds known to possess anti-inflammatory properties. scholarsresearchlibrary.commdpi.comresearchgate.net These derivatives have been shown to modulate various inflammatory pathways, suggesting their potential use in treating inflammatory conditions. nih.govnih.gov

One derivative, MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), demonstrated potent inhibitory effects in a carrageenan-induced paw inflammation model. nih.govnih.gov Furthermore, some isoxazole derivatives act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. frontiersin.org The inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is another mechanism through which these compounds exert their anti-inflammatory effects. mdpi.comnih.gov For instance, certain indolyl-isoxazolidines significantly inhibited the production of LPS-induced TNF-α and IL-6 in macrophage cells. mdpi.comnih.gov

Table 3: COX-2 Inhibition by Selected Isoxazole Derivatives

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

|---|---|---|

| C5 | 0.85 ± 0.04 | 41.82 |

| C3 | 0.93 ± 0.01 | 24.26 |

| C6 | 1.22 ± 0.02 | 61.73 |

| C7 | 0.25 ± 0.01 | 113.19 |

| C8 | 0.29 ± 0.01 | 115.43 |

Data from an in vitro study on the inhibition of cyclooxygenase enzymes by novel isoxazole derivatives. frontiersin.org

Other Investigated Biological Activities (e.g., Antidiabetic, Antiviral, Antiprotozoal)

Beyond the core areas of investigation, the versatile scaffold of 5-cyclohexyl-3-methyl-1,2-oxazole and its derivatives has prompted exploration into other potential therapeutic applications. These include their effects on metabolic disorders like diabetes, as well as their activity against various pathogens such as viruses and protozoa.

Antidiabetic Activity

The global rise in diabetes mellitus, a metabolic disorder characterized by hyperglycemia, has spurred the search for novel therapeutic agents. Heterocyclic compounds, including azoles, have emerged as a promising class of molecules for the development of new antidiabetic drugs. rsc.orgrsc.org The primary mechanism of action for many of these compounds involves the inhibition of key enzymes responsible for carbohydrate digestion, such as α-glucosidase and α-amylase. rsc.orgrsc.org By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial blood glucose levels. rsc.org

While direct studies on the antidiabetic activity of this compound itself are not extensively documented in the reviewed literature, the broader class of azole derivatives has shown significant potential. For instance, various 1,2,3-triazole derivatives have been synthesized and evaluated for their α-amylase and α-glucosidase inhibitory activities, with some compounds exhibiting potent inhibition comparable to the standard drug acarbose (B1664774). nih.govresearchgate.net In silico molecular docking studies have further supported these findings, identifying key interactions between the triazole molecules and the active sites of these enzymes. nih.gov

One study on azole derivatives reported compounds with α-glycosidase inhibition (IC₅₀ values ranging from 14.2 to 218.1 μM) that were significantly more potent than acarbose (IC₅₀ = 942.0 μM). rsc.org For example, a derivative with a methoxy (B1213986) substitution on a phenyl ring was found to be 67 times more active than acarbose. rsc.org These findings underscore the potential of the azole scaffold in designing effective antidiabetic agents.

Table 1: Antidiabetic Activity of Selected Azole Derivatives

| Compound Class | Target Enzyme | Activity | Reference |

| Azole Derivatives | α-Glucosidase | IC₅₀ values ranging from 14.2–218.1 μM | rsc.org |

| 1,2,3-Triazole Derivatives | α-Amylase & α-Glucosidase | Good to high inhibition | nih.gov |

| Triazole Derivatives | α-Glucosidase | Inhibition of carbohydrate digestion | researchgate.net |

Antiviral Activity

The search for new antiviral agents is a continuous effort in medicinal chemistry, and heterocyclic compounds are frequently at the forefront of this research. A series of novel (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their in vitro antiviral activities against hepatitis C virus (HCV), coxsackievirus B3 (CVB3), and coxsackievirus B6 (CVB6). nih.gov

Several of these compounds demonstrated potent antiviral activity against HCV, with IC₅₀ values ranging from 0.28 to 0.92 μM, and exhibited low cytotoxicity in Huh7.5 cells. nih.gov Furthermore, a number of the synthesized compounds showed strong activity against CVB3 and/or CVB6 at low concentrations (IC₅₀ < 2.0 μM). nih.gov These results highlight the potential of the oxazole scaffold as a basis for the development of new antiviral drugs.

Table 2: Antiviral Activity of (5-Oxazolyl)phenyl Amine Derivatives

| Virus | Compound Series | Activity | Reference |

| Hepatitis C Virus (HCV) | 17a1, 17a4, 17a6, 17b1, 17d1, 17e2, 17g3 | IC₅₀ = 0.28–0.92 μM | nih.gov |

| Coxsackievirus B3 (CVB3) & B6 (CVB6) | 17a1, 17a4, 17a5, 17a6, 17b1, 17b2, 17g1, 17g3 | IC₅₀ < 2.0 μM | nih.gov |

Antiprotozoal Activity

Protozoal infections remain a significant global health concern, and the development of new and effective antiprotozoal agents is crucial. The isoxazole nucleus, a key feature of this compound, is found in various compounds with demonstrated antiprotozoal activity.

For instance, derivatives of N-(3,4-dimethyl-5-isoxazolyl)-1,2-naphthoquinone-4-amino have been synthesized and evaluated for their in vitro activity against Trypanosoma cruzi and Plasmodium falciparum. nih.gov Some of these derivatives showed activity against T. cruzi comparable to the reference drug benznidazole. nih.gov

Similarly, various thiazole (B1198619) and bisthiazole derivatives have been investigated for their antiprotozoal effects. mdpi.com Some of these compounds have shown activity against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com Furthermore, indazole derivatives have been studied for their activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with some compounds exhibiting potent antiprotozoal effects. nih.gov Nitro-containing heterocyclic compounds, including some 1,3,4-thiadiazole (B1197879) derivatives, have also shown noteworthy in vitro trypanocidal activity. mdpi.com

Table 3: Antiprotozoal Activity of Selected Heterocyclic Derivatives

| Protozoa | Compound Class | Activity | Reference |

| Trypanosoma cruzi | N-(3,4-dimethyl-5-isoxazolyl)-1,2-naphthoquinone-4-amino derivatives | IC₅₀ values comparable to benznidazole | nih.gov |

| Plasmodium falciparum | Thiazole-1,3,5-triazine derivatives | IC₅₀ values from 10.03 to 54.58 µg/mL (chloroquine-sensitive) | mdpi.com |

| Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis | 2-Phenyl-2H-indazole derivatives | Potent antiprotozoal activity | nih.gov |

| Trypanosoma brucei | Nitroimidazole derivatives | In vivo efficacy in mouse models | mdpi.com |

Structure Activity Relationship Sar Studies for 5 Cyclohexyl 3 Methyl 1,2 Oxazole and Analogues

Influence of Cyclohexyl Substitution on Biological Efficacy and Selectivity

The substituent at the C5 position of the 1,2-oxazole ring plays a pivotal role in determining the molecule's interaction with biological targets. The cyclohexyl group in 5-Cyclohexyl-3-methyl-1,2-oxazole is a non-planar, bulky, and lipophilic (fat-soluble) aliphatic moiety. These characteristics significantly influence the compound's efficacy and selectivity compared to analogues with different C5 substituents.

The strategy of modifying parts of a molecule with structurally similar but functionally distinct groups is known as bioisosteric replacement. researchgate.netopenaccessjournals.com Replacing the C5-cyclohexyl group with other substituents, such as aromatic rings (e.g., phenyl), smaller alkyl groups (e.g., methyl, ethyl), or other cycloalkyl groups, can drastically alter the compound's properties.

Alkyl vs. Aromatic Substituents: SAR studies on related heterocyclic compounds often show a clear distinction between alkyl and aromatic substituents. For instance, in a series of isoxazole (B147169) derivatives developed for antifungal activity, alkyl substitutions at the C3 position were found to be more favorable than heterocyclic or substituted phenyl groups. While this finding is for the C3 position, it highlights that the nature of the substituent (aliphatic vs. aromatic) is a critical determinant of activity. Aromatic rings, unlike the cyclohexyl group, are planar and capable of engaging in pi-pi stacking interactions, which introduces a different set of binding possibilities.

Bioisosteric Replacement: In studies of compounds targeting nicotinic receptors, replacing the isoxazole ring itself with other heterocycles like pyridine (B92270) or oxadiazole demonstrated that the core structure is key to receptor affinity. nih.gov This principle extends to its substituents. Replacing the cyclohexyl group with a phenyl group, for example, would change the molecule's shape from non-planar to planar at that position and introduce potential for different types of weak interactions, thereby altering its selectivity and efficacy profile.

The choice of the cyclohexyl group is therefore a deliberate design element intended to confer specific properties of size, shape, and lipophilicity to optimize the ligand-target interaction.

Role of Methyl Group Position and Chemical Modifications on Activity Profiles

The position and nature of the alkyl group at the C3 position of the 1,2-oxazole ring are crucial variables in defining the biological activity of this class of compounds. In the parent compound, this position is occupied by a methyl group.

Research has shown that even small changes to this substituent can have significant consequences:

Presence of the Methyl Group: In a study designing isosteres of epibatidine (B1211577) (a potent nicotinic acetylcholine (B1216132) receptor agonist), an analogue with a 3'-methylisoxazole component showed higher binding potency than the unsubstituted isoxazole isostere. nih.gov This indicates that the C3-methyl group is not merely a placeholder but actively contributes to the binding affinity, likely by fitting into a specific small hydrophobic pocket in the receptor.

Position of the Functional Group: The relative positions of substituents are critical. Leflunomide, an antirheumatic drug, is a 5-methylisoxazole-4-carboxamide. A related series of compounds based on a 5-methylisoxazole-3-carboxamide (B1215236) scaffold showed a completely different metabolic profile and lower toxicity, demonstrating that shifting the carboxamide group from position 4 to position 3 dramatically alters the molecule's properties.

Alkyl Chain Length: The length of the alkyl chain at C3 can modulate activity. Studies on other heterocyclic systems have shown that biological activity can be highly dependent on the parity (odd or even number of carbons) and length of an alkyl chain. rsc.org For certain antifungal isoxazole derivatives, an ethyl group at C3 was found to be optimal for activity, suggesting that a two-carbon chain provided a better fit in the target's active site than a methyl group or longer chains. This implies that for 5-cyclohexyl-1,2-oxazole analogues, modifying the C3-methyl to an ethyl, propyl, or other small alkyl group could be a key strategy for optimizing efficacy.

These findings underscore that the C3-methyl group is a critical element for activity, and its modification or positional isomerization represents a viable strategy for fine-tuning the pharmacological profile of the lead compound.

Importance of the 1,2-Oxazole Core in Pharmacophore Models

A pharmacophore is an abstract representation of all the molecular features that are necessary for a drug to bind to its target and elicit a biological response. The 1,2-oxazole ring is a cornerstone of many pharmacophore models due to its unique structural and electronic properties. nih.govnih.govnih.gov

Rigid Scaffold: The isoxazole ring is an aromatic, planar, and rigid structure. This rigidity is advantageous in drug design because it reduces the conformational flexibility of the molecule, minimizing the entropic penalty upon binding to a target. It holds the substituents at positions 3, 4, and 5 in a well-defined spatial orientation, which is crucial for precise interaction with the amino acid residues in a protein's binding site. nih.govmdpi.com

Bioisosteric Replacement: The isoxazole nucleus is often used as a bioisostere for other chemical groups, such as amide or ester functionalities. This is because it can mimic their size, shape, and electronic properties while offering improved metabolic stability, as the ring is generally more resistant to enzymatic degradation than an open-chain amide or ester. nih.gov

Interaction Hub: The heteroatoms within the isoxazole ring (one oxygen, one nitrogen) are key interaction points. The nitrogen atom can act as a hydrogen bond acceptor, while the ring system itself can participate in various non-covalent interactions. This ability to act as a central hub for orienting substituents and participating in binding makes the 1,2-oxazole core a "privileged scaffold" in medicinal chemistry. nih.govnih.gov

In pharmacophore models for this series, the isoxazole ring would be defined as the central scaffold, with vectors indicating the required locations for a bulky lipophilic group (at C5) and a small hydrophobic group (at C3) to achieve the desired biological effect.

Impact of Substituents at Positions 4 and 5 of the Oxazole (B20620) Ring

While the primary focus is on the substituents at C3 and C5, the C4 position and the nature of the C5 substituent are also critical variables in SAR studies. nih.gov

The table below summarizes findings from various studies on how substituents at different positions on an isoxazole or related oxazole ring can influence biological activity.

| Position | Substituent Type | Observed Effect on Activity | Biological Context | Reference |

| C5 (Aryl Ring) | Electron-donating (e.g., -OCH₃) | Enhanced anticancer activity | Cytotoxicity | nih.govmdpi.com |

| C5 (Aryl Ring) | Electron-withdrawing (e.g., -F, -Cl, -NO₂) | Enhanced insecticidal activity | Insecticides | nih.govmdpi.com |

| C5 (Aryl Ring) | Electron-withdrawing (e.g., -F, -Cl, -NO₂) | Decreased insecticidal activity | Insecticides | nih.govmdpi.com |

| C4 vs. C5 | Diaryl Substitution (4,5-diaryl vs. 3,4-diaryl) | 4,5-diarylisoxazoles showed greater antimitotic activity | Antimitotic | nih.govmdpi.com |

| C2 (of oxazolopyrimidine) | Pyridyl or Phenyl | Essential for activity | Kinase Inhibition | mdpi.com |

| C2 (of oxazolopyrimidine) | Methyl | Biologically inactive | Kinase Inhibition | mdpi.com |

These studies reveal several key principles:

Positional Isomerism: The arrangement of substituents matters immensely. For example, 4,5-diarylisoxazoles were found to be more potent antimitotic agents than their 3,4-diaryl counterparts, indicating that the relative positioning of the aryl groups is crucial for interacting with the target, tubulin. nih.govmdpi.com

Electronic Effects: The electronic properties of substituents on an aryl ring at C5 can tune the activity for a specific purpose. Electron-withdrawing groups like halogens were favorable for insecticidal activity, whereas electron-donating groups like methoxy (B1213986) were beneficial for certain anticancer activities. nih.govmdpi.com This suggests that the electronic nature of the C5 substituent influences how the molecule interacts with the specific target protein's active site.

Substitution at C4: The C4 position is often unsubstituted to maintain the planarity and aromaticity of the core. However, introducing substituents at C4 can create new chiral centers and allow for three-dimensional exploration of the binding pocket, representing another avenue for optimization.

Analysis of Weak Interactions (Hydrogen Bonds, Van der Waals, Pi-Pi Stacking) in Ligand-Target Binding

The binding of a ligand like this compound to its biological target is not driven by a single strong bond but by the sum of numerous weaker, non-covalent interactions. The ability of azole-containing compounds to engage in these interactions is fundamental to their biological activity. rsc.org

Hydrogen Bonds: While the core this compound structure lacks classic hydrogen bond donors (like -OH or -NH), the nitrogen atom in the isoxazole ring is a potential hydrogen bond acceptor. It can form a hydrogen bond with a suitable donor group (e.g., an amide -NH or a hydroxyl -OH group of an amino acid residue like serine or threonine) in the target protein.

Pi-Pi Stacking: This interaction is relevant for analogues where the cyclohexyl group is replaced by an aromatic ring (e.g., a phenyl group). Such a planar aromatic ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site, adding to the binding energy.

Studies analyzing intermolecular interactions in similar heterocyclic compounds have shown that the total number and quality of diffuse, non-specific interactions (like van der Waals) can be more important for binding affinity than the strength of a few specific interactions like hydrogen bonds. nih.govu-strasbg.fr

Design Principles for Optimized 1,2-Oxazole Derivatives

Based on the SAR findings, a set of guiding principles can be established for the design of new, optimized 1,2-oxazole derivatives with enhanced efficacy and selectivity.

Scaffold Integrity: The 1,2-oxazole ring should be retained as the core scaffold. Its rigidity and ability to correctly orient substituents are fundamental to activity.

C5 Lipophilic Group: A large, lipophilic group at the C5 position is generally required for potent activity. The cyclohexyl group serves this purpose well. Optimization could involve exploring other large aliphatic groups (e.g., cyclopentyl, cycloheptyl) or substituted phenyl rings to fine-tune lipophilicity and introduce new interactions.

C3 Hydrophobic Pocket Binder: A small alkyl group at the C3 position appears optimal for fitting into a corresponding hydrophobic pocket. Modifying the chain length (e.g., from methyl to ethyl) is a proven strategy for enhancing potency in related compounds.

Exploit Electronic Effects: When using an aromatic ring at C5, the strategic placement of electron-donating or electron-withdrawing substituents can be used to modulate activity and selectivity depending on the target. nih.govmdpi.com

Maintain C4 Unsubstituted (Generally): For many applications, leaving the C4 position unsubstituted preserves the planarity of the core. However, for targets with complex 3D pockets, C4 substitution could be explored to achieve novel binding modes.

Pharmacophore-Guided Design: Employing computational pharmacophore models can guide the design process, ensuring that new analogues retain the essential 3D arrangement of features required for biological activity. researchgate.netmdpi.com

By systematically applying these principles, medicinal chemists can rationally design and synthesize new analogues of this compound with improved therapeutic potential.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Diversified 1,2-Oxazole Libraries

The generation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of 5-Cyclohexyl-3-methyl-1,2-oxazole derivatives. Future efforts will likely focus on developing and optimizing synthetic strategies that allow for the rapid and efficient creation of a wide array of analogues. Established methods such as the van Leusen oxazole (B20620) synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), provide a robust starting point. mdpi.comnih.gov This method is particularly useful for creating 5-substituted oxazoles. mdpi.com

Other classical methods like the Bredereck reaction, using α-haloketones and amides, can be adapted to produce 2,4-disubstituted oxazoles. ijpsonline.com Modern advancements, however, are paving the way for more efficient and environmentally friendly syntheses. Research into microwave-assisted organic synthesis, for instance, has demonstrated the ability to accelerate reaction times and improve yields for various oxazole derivatives. ijpsonline.com

Future synthetic exploration should also incorporate novel catalytic systems, such as copper and palladium catalysts, which have been used for direct arylation and the synthesis of polysubstituted oxazoles. ijpsonline.com The development of one-pot synthesis protocols will be crucial for generating libraries with high efficiency. mdpi.com By systematically modifying the cyclohexyl and methyl groups of the parent compound and introducing various substituents onto the oxazole core, researchers can create a diverse library for extensive biological screening.

Table 1: Synthetic Methodologies for Oxazole Derivatives

| Method | Description | Key Reactants | Potential for Diversification |

|---|---|---|---|

| van Leusen Synthesis | A one-pot reaction forming 5-substituted oxazoles under mild, basic conditions. mdpi.comnih.gov | Aldehydes, Tosylmethyl isocyanide (TosMIC) | High, allows for varied substituents at the 5-position. |

| Bredereck Reaction | An efficient and economical process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com | α-haloketones, Amides | Moderate, allows for substitution at the 2- and 4-positions. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions and improve yields. ijpsonline.com | Various substrates (e.g., o-aminophenol, phenyl isothiocyanate) | High, applicable to various reaction types for faster library generation. |

| Catalytic Synthesis | Employs metal catalysts (e.g., Copper, Palladium) for reactions like direct arylation. ijpsonline.com | Substituted benzanilides, Boronic acids | High, enables the introduction of a wide range of aryl groups. |

Advanced Preclinical Characterization of this compound Derivatives

Once a diversified library of this compound derivatives is synthesized, a rigorous preclinical characterization process is essential to identify promising lead candidates. This goes beyond initial biological activity screening to include a comprehensive evaluation of their pharmacokinetic and pharmacodynamic profiles.

Future research must focus on determining the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these novel compounds. rsc.org Understanding these parameters is critical for predicting a drug's behavior in a biological system and its potential for clinical success. For example, the lipophilicity introduced by the cyclohexyl group may influence membrane permeability and distribution, which needs to be carefully studied.

Advanced in vitro and in vivo models will be necessary to assess the metabolic stability, potential for drug-drug interactions (e.g., inhibition of cytochrome P450 enzymes), and preliminary toxicity profiles of the derivatives. Bioisosterism, the practice of substituting one chemical group with another that has similar physical or chemical properties, can be a valuable strategy to enhance pharmacological properties and improve ADMET profiles. rsc.org

Exploration of New Biological Targets and Therapeutic Applications

The oxazole nucleus is present in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects. nih.govnih.gov This suggests that derivatives of this compound could interact with a variety of biological targets.

Future research should employ high-throughput screening (HTS) of the synthesized library against a broad panel of enzymes and receptors to uncover novel biological activities. The substitution pattern on the oxazole ring is known to be crucial in determining the compound's therapeutic action. nih.gov For instance, different substitutions could confer selectivity for specific enzyme isoforms or receptor subtypes.

Given the structural motifs, potential therapeutic areas to explore include:

Oncology: Screening against various cancer cell lines and key oncogenic targets like tyrosine kinases. nih.gov

Infectious Diseases: Evaluating activity against a range of bacterial and fungal pathogens, including drug-resistant strains. nih.govresearchgate.net

Neurodegenerative Diseases: Investigating potential inhibitory activity against enzymes implicated in diseases like Alzheimer's, such as cholinesterases. nih.gov

Metabolic Disorders: Assessing effects on targets related to diabetes and obesity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Oxazole Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.netnih.gov Integrating these technologies into the research of this compound can significantly accelerate progress.

AI algorithms can be employed in several key areas:

Predictive Modeling: ML models can be trained on existing data from oxazole libraries to predict the biological activity and ADMET properties of new, virtual derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and suggest optimal synthetic routes, saving time and resources in the lab. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new oxazole derivatives with desired properties, expanding the accessible chemical space beyond what is conceived through traditional medicinal chemistry intuition. nih.gov A recent study demonstrated the effectiveness of an ML-based de novo design approach in generating a diverse library of novel molecules targeting a specific enzyme. nih.gov

By combining computational approaches with experimental validation, the discovery and optimization of potent and selective this compound derivatives can be made more efficient and cost-effective.

Design of Multi-Target Directed Ligands based on the 1,2-Oxazole Scaffold

Complex multifactorial diseases, such as Alzheimer's disease and cancer, often involve multiple pathological pathways. nih.gov This has led to the development of multi-target directed ligands (MTDLs), single molecules designed to interact with several biological targets simultaneously. nih.gov The 1,2-oxazole scaffold is an excellent starting point for the design of such MTDLs.

Future research should focus on the rational design of this compound derivatives that incorporate different pharmacophoric features to engage multiple targets. For example, in the context of Alzheimer's disease, researchers have successfully designed 1,2,4-oxadiazole (B8745197) derivatives that inhibit both acetylcholinesterase (AChE) and show antioxidant properties. nih.govnih.gov A similar strategy could be applied to the 1,2-oxazole core, combining a fragment known to inhibit one target with another fragment targeting a different, complementary pathway. This approach has the potential to yield novel therapeutics with enhanced efficacy compared to single-target agents.

Q & A

Q. What are the established synthetic routes for 5-Cyclohexyl-3-methyl-1,2-oxazole?

- Methodological Answer : The synthesis typically involves cyclization reactions of precursors such as β-keto esters or nitriles with hydroxylamine derivatives. For example, reacting cyclohexylacetonitrile with methyl-substituted hydroxylamine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions can yield the oxazole core. Post-synthetic modifications, like introducing the methyl group via alkylation, may follow . Key Considerations :

- Use anhydrous solvents to avoid hydrolysis.

- Monitor reaction progress via TLC or HPLC to prevent over-alkylation.

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.0 ppm and oxazole protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography : SHELX software (SHELXL for refinement, SHELXS for structure solution) resolves bond lengths and angles. For example, the oxazole ring typically shows C–O bond lengths of ~1.36 Å and C–N of ~1.29 Å .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₅NO₂: calculated 181.1103, observed 181.1108) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in cyclization steps?

- Methodological Answer :

- Temperature Control : Higher temperatures (80–100°C) accelerate cyclization but may promote side reactions. Use microwave-assisted synthesis for controlled heating .

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. ZnI₂) to improve regioselectivity .

- Stoichiometric Adjustments : A 1.2:1 molar ratio of nitrile to hydroxylamine minimizes unreacted intermediates .

Data Contradiction Example : - If yields drop unexpectedly, analyze byproducts via GC-MS to identify competing pathways (e.g., oxidation of the oxazole ring) .

Q. How should discrepancies between calculated and experimental elemental analysis data be resolved?

- Methodological Answer :

- Repurification : Recrystallize the compound using solvents like ethyl acetate/hexane to remove impurities affecting carbon/hydrogen percentages .

- Alternative Techniques : Complement CHNS analysis with X-ray photoelectron spectroscopy (XPS) to verify elemental composition .

Example : - For C₁₀H₁₅NO₂, calculated C 66.27%, H 8.34%, N 7.73%; experimental deviations >0.5% warrant reanalysis .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C-4 position on the oxazole ring) .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .

Validation : - Compare computed IR spectra with experimental data to confirm accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.